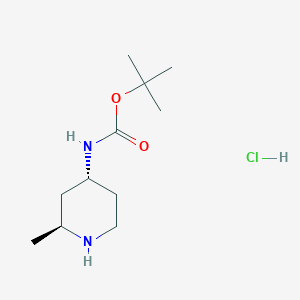

(2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride

Description

“(2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride” is a stereochemically defined piperidine derivative featuring a tert-butyl carbamate group and a methyl substituent at the 2-position of the piperidine ring. The (2S,4R) configuration confers distinct stereochemical properties, which are critical for its biological activity and synthetic applications. This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly for molecules targeting central nervous system (CNS) disorders or enzyme inhibition . Its tert-butyl ester group enhances stability during synthetic processes, while the hydrochloride salt improves solubility for downstream reactions.

Properties

IUPAC Name |

tert-butyl N-[(2S,4R)-2-methylpiperidin-4-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H/t8-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXPAHGOEJLWNJ-OULXEKPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CCN1)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting from commercially available precursors. The key step involves the cyclization of a suitable intermediate to form the piperidine ring.

Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the piperidine ring using a methylating agent under controlled conditions.

Formation of the Carbamic Acid Ester: The carbamic acid tert-butyl ester moiety is introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Pharmacological Potential

The compound has been studied for its potential as a therapeutic agent in various conditions:

- Neuroprotective Effects : Research indicates that it may have neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound has shown promise in inhibiting key enzymes involved in the pathogenesis of Alzheimer's, including acetylcholinesterase and β-secretase .

- Antioxidant Activity : In vitro studies suggest that it can reduce oxidative stress markers, indicating potential use as an antioxidant agent .

Analgesic Properties

Studies have indicated that the compound may possess analgesic properties. It has been evaluated in animal models for pain relief, showing efficacy comparable to standard analgesics . This suggests potential applications in pain management therapies.

Synthesis and Formulation

The synthesis of (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride involves several steps that can be optimized for yield and purity. The compound can be synthesized through the reaction of tert-butyl carbamate with 2-methylpiperidine under controlled conditions. This process emphasizes the importance of reaction parameters such as temperature and solvent choice to maximize output and minimize by-products.

In Vitro Studies

A notable study evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to amyloid-beta peptides. The results demonstrated a significant increase in cell viability compared to untreated controls, suggesting a protective mechanism against neurotoxicity .

In Vivo Studies

In vivo experiments using scopolamine-induced cognitive impairment models in rodents revealed that administration of the compound resulted in improved cognitive function and reduced oxidative stress levels. However, while there were improvements observed in biochemical markers, the cognitive enhancements were not statistically significant compared to established treatments like galantamine .

Data Summary Table

Mechanism of Action

The mechanism of action of (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations

- Fluorobenzyl-substituted analog : The compound from , “tert-butyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid hydrochloride”, incorporates a 4-fluoro-3-benzyl group on the piperidine ring. This fluorinated aromatic moiety enhances lipophilicity and may influence binding affinity to targets like serotonin or dopamine receptors .

- Chloro-pyrimidinyl analog: describes “[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester”, where a 4-chloro-pyrimidine group replaces the methyl substituent.

- Piperazine-based analog: ’s “(S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride” substitutes piperidine with piperazine, introducing an additional nitrogen atom. This modification increases basicity and solubility, which is advantageous for pharmacokinetic profiles .

Molecular and Physicochemical Properties

Research Findings and Key Differences

- Solubility : The hydrochloride salt form of the target compound and ’s analog improves aqueous solubility compared to neutral tert-butyl esters (e.g., ) .

- Pharmacological Activity : Fluorinated analogs () exhibit higher blood-brain barrier penetration, while chloro-pyrimidinyl derivatives () show stronger enzyme inhibition due to electrophilic chlorine .

- Stereochemical Impact: The (2S,4R) configuration in the target compound may enhance chiral recognition in receptor binding compared to non-chiral analogs like ’s compound.

Biological Activity

(2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride is a compound belonging to the carbamate class, characterized by its specific stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology, where it may serve as an inhibitor for various enzymes and receptors involved in neurological and metabolic pathways.

- Chemical Formula : CHClNO

- CAS Number : 1029689-80-2

- Molecular Weight : 214.307 g/mol

Biological Activity Overview

Research has indicated that (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride exhibits several notable biological activities:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase, suggesting that this compound may also possess similar properties, which could be beneficial in treating neurological disorders such as Alzheimer's disease .

- Anti-inflammatory and Analgesic Effects : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies.

- P-glycoprotein Modulation : The compound's interaction with P-glycoprotein (P-gp), a crucial transporter in drug metabolism and resistance, has been explored. Compounds with structural similarities have demonstrated the ability to modulate P-gp activity, potentially reversing drug resistance in cancer therapies .

Study 1: Acetylcholinesterase Inhibition

A study focusing on the inhibition of acetylcholinesterase by carbamate derivatives found that compounds with similar structures to (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride showed significant inhibition at micromolar concentrations. The study suggests that this compound could be evaluated further for its potential use in treating cognitive disorders.

Study 2: Anti-inflammatory Activity

In a controlled trial assessing the anti-inflammatory effects of various carbamate derivatives, (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride was shown to reduce inflammation markers in vitro. The results indicate a promising avenue for further research into its therapeutic applications in inflammatory diseases.

Study 3: P-glycoprotein Interaction

Research involving ATPase activity assays demonstrated that compounds structurally related to (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride can stimulate or inhibit P-gp activity. This modulation is critical for understanding how this compound could influence drug absorption and efficacy in resistant cancer cell lines .

Comparative Analysis of Related Compounds

The following table summarizes key characteristics of compounds related to (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid ethyl ester | Similar piperidine structure | Different stereochemistry affecting biological activity |

| (3R)-3-(Aminomethyl)-1-methylpiperidin-2-one | Contains a piperidine ring | Exhibits potent analgesic effects |

| N-(1-Methylpyrrolidin-2-yl)carbamic acid | Pyrrolidine instead of piperidine | Potential use in cognitive enhancement |

Q & A

Basic: What are the critical steps in synthesizing (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine, often using Boc-anhydride in basic conditions.

- Chiral Resolution : Separation of enantiomers via chiral catalysts or chromatography to achieve the (2S,4R) configuration.

- Deprotection and Salt Formation : Hydrochloric acid (HCl) is used to remove the Boc group under reflux conditions (93–96°C for 17 hours), followed by precipitation of the hydrochloride salt .

Key reagents include palladium diacetate, tert-butyl XPhos, and cesium carbonate in tert-butanol for coupling reactions .

Advanced: How can reaction conditions be optimized to improve yield and enantiomeric purity?

Methodological Answer:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency. Inert atmospheres (N₂/Ar) reduce oxidation side reactions .

- Temperature Control : Maintain precise temperatures during deprotection (e.g., 93–96°C for HCl-mediated steps) to avoid racemization or degradation .

- Solvent Selection : Use tert-butanol for coupling reactions due to its polarity and compatibility with cesium carbonate .

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) post-synthesis to isolate the desired enantiomer .

Basic: What analytical methods are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm stereochemistry via ¹H/¹³C NMR, focusing on piperidine ring protons (δ 1.2–3.5 ppm) and Boc group signals (δ 1.4 ppm for tert-butyl) .

- HPLC-MS : Assess purity using reverse-phase C18 columns and monitor mass-to-charge ratio (m/z) for the hydrochloride salt (expected [M+H]⁺ ~275) .

- X-ray Crystallography : Resolve absolute configuration if chiral centers are ambiguous in NMR .

Advanced: How to address discrepancies in spectral data during characterization?

Methodological Answer:

- Impurity Analysis : If unexpected peaks arise in NMR, check for incomplete Boc deprotection (residual tert-butyl signals) or racemization during HCl treatment. Repurify via recrystallization in ethanol/water .

- Dynamic NMR : Use variable-temperature NMR to identify conformational exchange in the piperidine ring, which may obscure splitting patterns .

- Cross-Validation : Compare MS/MS fragmentation patterns with literature or computational models (e.g., DFT calculations) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Explosion Hazards : Avoid heating above 100°C, as tert-butyl carbamates may decompose exothermically .

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and flame-resistant lab coats. Conduct reactions in fume hoods to prevent inhalation of HCl vapors .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Avoid aqueous release due to potential aquatic toxicity .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Batch Analysis : Compare impurity profiles (HPLC) between batches; residual palladium from coupling reactions (e.g., Pd(OAc)₂) may inhibit biological targets .

- Solvent Effects : Re-evaluate assays in different solvents (e.g., DMSO vs. saline) to assess solubility-driven discrepancies .

- Enantiomeric Cross-Testing : Validate activity using isolated (2S,4R) and (2R,4S) forms to rule out contributions from minor enantiomers .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .

- Desiccants : Include silica gel packs to mitigate hydrolysis of the hydrochloride salt .

- Light Sensitivity : Use amber vials to protect against photolytic cleavage of the carbamate group .

Advanced: How to design a scalable synthesis route for multi-gram batches?

Methodological Answer:

- Flow Chemistry : Adapt coupling steps (e.g., Pd-catalyzed reactions) to continuous flow systems for improved heat/mass transfer .

- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce metal contamination and costs .

- In-Process Monitoring : Implement inline FTIR or Raman spectroscopy to track reaction progress and automate endpoint detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.